molecular formula C8H9ClN2O3 B8283526 5-Amino-6-chloro-2-ethoxynicotinic Acid

5-Amino-6-chloro-2-ethoxynicotinic Acid

Cat. No.: B8283526
M. Wt: 216.62 g/mol
InChI Key: YOGAYVRIPBIXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-chloro-2-ethoxynicotinic acid is a substituted nicotinic acid derivative featuring an amino group at position 5, a chlorine atom at position 6, and an ethoxy group at position 2. This compound is structurally related to pyridinecarboxylic acids, which are pivotal intermediates in pharmaceutical synthesis, particularly for drugs targeting metabolic and inflammatory pathways.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

5-amino-6-chloro-2-ethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-7-4(8(12)13)3-5(10)6(9)11-7/h3H,2,10H2,1H3,(H,12,13)

InChI Key

YOGAYVRIPBIXNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1C(=O)O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-6-chloro-2-ethoxynicotinic acid with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Properties/Applications
5-Amino-6-chloro-2-ethoxynicotinic acid 5-NH₂, 6-Cl, 2-OCH₂CH₃ C₈H₉ClN₂O₃ 216.62 g/mol Not reported High lipophilicity; potential intermediate in prodrug synthesis.
Methyl 6-chloro-2-methoxynicotinate 6-Cl, 2-OCH₃, COOCH₃ C₈H₇ClNO₃ 200.60 g/mol 65515-32-4 Ester derivative; hydrolyzed to carboxylic acid in vivo. Used in agrochemical synthesis .
6-Chloro-2-methoxynicotinaldehyde 6-Cl, 2-OCH₃, CHO C₇H₅ClNO₂ 185.58 g/mol 95652-81-6 Aldehyde functionality enables Schiff base formation; precursor for heterocyclic compounds .
2-Amino-6-chloronicotinic acid 2-NH₂, 6-Cl C₆H₅ClN₂O₂ 172.57 g/mol 58584-92-2 Amino group enhances hydrogen bonding; used in metal-chelating agents .
5-Chloro-2-hydroxy-6-methylnicotinic acid 5-Cl, 2-OH, 6-CH₃ C₇H₆ClNO₃ 187.58 g/mol 117449-75-9 Hydroxy group increases acidity; applied in dermatological formulations .
2-Chloro-5-fluoro-6-methylnicotinic acid 2-Cl, 5-F, 6-CH₃ C₇H₅ClFNO₂ 203.57 g/mol 1256789-18-0 Fluorine substitution improves metabolic stability; explored in antiviral drug discovery .

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The ethoxy group in 5-amino-6-chloro-2-ethoxynicotinic acid confers greater steric hindrance and lipophilicity than methoxy or hydroxy analogs, influencing its reactivity in nucleophilic substitutions . Halogen Variations: Chlorine at position 6 (as in the target compound) enhances electron-withdrawing effects compared to fluorine (e.g., 2-chloro-5-fluoro-6-methylnicotinic acid), altering resonance stabilization and pKa values .

Biological and Industrial Applications :

  • Ester Derivatives (e.g., Methyl 6-chloro-2-methoxynicotinate) are often prodrugs, improving oral absorption by masking the carboxylic acid group .
  • Hydroxy-Substituted Analogs (e.g., 5-chloro-2-hydroxy-6-methylnicotinic acid) exhibit higher solubility in aqueous media, making them suitable for topical formulations .

Synthetic Utility: Aldehyde Derivatives (e.g., 6-chloro-2-methoxynicotinaldehyde) serve as intermediates for imine or hydrazone formation, enabling access to fused-ring systems . Amino-Substituted Compounds (e.g., 2-amino-6-chloronicotinic acid) are precursors for metal-organic frameworks (MOFs) due to their chelating properties .

Research Findings and Trends

  • Lipophilicity and Bioavailability : Ethoxy-substituted nicotinic acids generally show improved logP values compared to methoxy or hydroxy analogs, as demonstrated in QSAR studies .
  • Thermal Stability : Methyl and ethyl esters (e.g., Methyl 6-chloro-2-methoxynicotinate) exhibit higher thermal stability than free acids, favoring their use in high-temperature reactions .
  • Regulatory Considerations : Chlorinated pyridinecarboxylic acids are scrutinized for environmental persistence, necessitating greener synthetic routes .

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